molecular formula C14H21N3O4 B1287152 6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate CAS No. 821785-75-5

6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B1287152
CAS RN: 821785-75-5
M. Wt: 295.33 g/mol
InChI Key: LFTXSSIDXPRQJO-UHFFFAOYSA-N
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Description

The compound of interest, 6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate, is a derivative of the pyrazolopyridine family, which is known for its diverse pharmacological activities. The papers provided focus on the synthesis, characterization, and analysis of similar compounds with slight variations in their molecular structure .

Synthesis Analysis

The synthesis of the related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These precursors undergo a reaction to form 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. Subsequent coupling with various aromatic aldehydes yields the corresponding Schiff base compounds . This method demonstrates a versatile approach to synthesizing a range of compounds within this chemical family.

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, specifically (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a), has been characterized by X-ray crystallographic analysis. It crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize the molecular and crystal structure .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions of the synthesized compounds. However, the presence of Schiff base compounds suggests potential reactivity with various nucleophiles and electrophiles, which could lead to further chemical transformations. The intramolecular hydrogen bonding observed in some of the compounds may also influence their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using FTIR, 1H, and 13C NMR spectroscopic methods. The intramolecular hydrogen bonds observed in the crystal structures are likely to influence the physical properties such as solubility and melting points. The thermal properties, although not detailed in the provided papers, can be inferred to be significant due to the mention of thermal analysis .

Scientific Research Applications

Synthesis and Characterization

6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The compounds obtained are characterized using FTIR, 1H, and 13C NMR spectroscopic methods. X-ray crystallographic analysis helps in understanding the crystal and molecular structure, highlighting the presence of intramolecular hydrogen bonding in some derivatives. This synthesis process and characterization contribute significantly to the development of compounds with potential biological activities. (Çolak, Karayel, Buldurun, & Turan, 2021).

Catalysis and Reaction Mechanisms

The compound and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the synthesis of acetyl-CoA carboxylase inhibitors highlights the utility of related pyrazolospirolactam cores in medicinal chemistry, underscoring the compound's role in developing novel ACC inhibitors with significant biological implications. (Huard et al., 2012).

Biochemical Analysis

Biochemical Properties

6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns . This modulation can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy or toxicity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and activity. Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It can interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can affect its localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

6-O-tert-butyl 3-O-ethyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)11-9-6-7-17(8-10(9)15-16-11)13(19)21-14(2,3)4/h5-8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTXSSIDXPRQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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